molecular formula C10H3Cl2F3N2O B561517 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- CAS No. 104924-84-7

3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-

Cat. No.: B561517
CAS No.: 104924-84-7
M. Wt: 295.042
InChI Key: WQFIAQZYIMQNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- is a chemical compound known for its unique structure and properties It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
  • 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-trifluoromethyl sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil)

Uniqueness

3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its combination of dichloro and trifluoromethyl groups makes it particularly reactive and versatile in various applications .

Properties

CAS No.

104924-84-7

Molecular Formula

C10H3Cl2F3N2O

Molecular Weight

295.042

IUPAC Name

4-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C10H3Cl2F3N2O/c11-6-1-4(10(13,14)15)2-7(12)8(6)5-3-16-17-9(5)18/h1-3H

InChI Key

WQFIAQZYIMQNQM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C2=CN=NC2=O)Cl)C(F)(F)F

Synonyms

2,6-Dichloro-4-trifluoromethylphenyl-pyrazolone

Origin of Product

United States

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